2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- is a complex organic compound that belongs to the family of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- can be achieved through multicomponent reactions. One efficient method involves a one-pot three-component reaction. This reaction typically includes:
Starting Materials: 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent).
Active Methylene Compounds: Benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Reaction Conditions: The reaction proceeds through C–C bond formation (Michael addition) and intramolecular cyclization (attack of the oxygen atom of active methylene compounds).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production could be feasible with optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for the development of new materials.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications, particularly in the design of novel pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, metabolic processes, or gene expression, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzo[h]pyrano[2,3-b]quinoline: Shares a similar fused ring structure but differs in specific functional groups and chemical properties.
Pyrano[2,3-b]quinoline: Another related compound with a pyran ring fused to a quinoline ring, exhibiting distinct reactivity and applications.
Uniqueness
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
192634-28-9 |
---|---|
Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-methylpyrano[2,3-a]oxanthren-2-one |
InChI |
InChI=1S/C16H10O4/c1-9-8-14(17)20-15-10(9)6-7-13-16(15)19-12-5-3-2-4-11(12)18-13/h2-8H,1H3 |
InChI Key |
BNLXLADADGZBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2OC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.